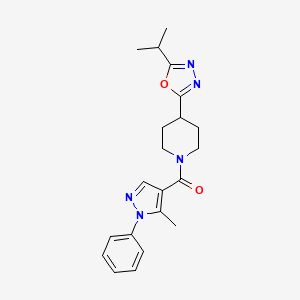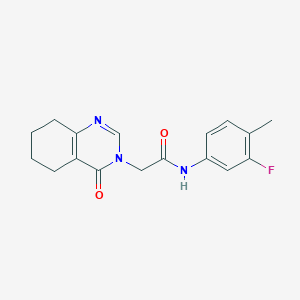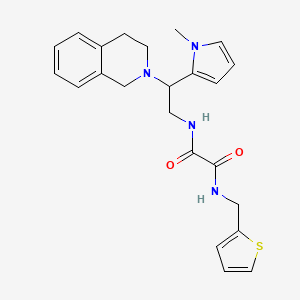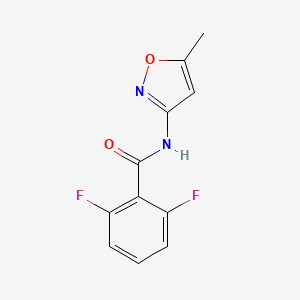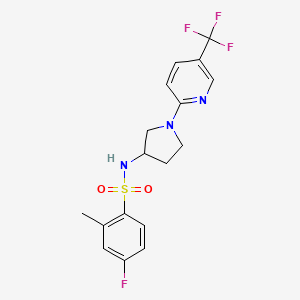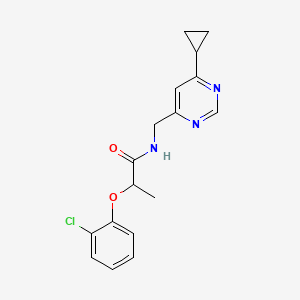
2-(2-chlorophenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)propanamide, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-868,596 is a member of the pyrimidine-based kinase inhibitor family, which has shown promising results in preclinical studies as a targeted therapy for various types of cancer.
Scientific Research Applications
Synthesis and Molecular Docking
A study by Katariya, Vennapu, and Shah (2021) focused on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer and antimicrobial activities. The research highlighted one compound with significant potency against a cancer cell line panel at the National Cancer Institute (NCI, USA). Molecular docking studies suggested potential uses in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity
Holý and colleagues (2002) synthesized a series of pyrimidines with modifications at specific positions, leading to compounds with notable antiviral activities against herpes and retroviruses. This study provides insights into the structural requirements for antiviral efficacy, highlighting the potential of certain pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Antimicrobial and Herbicidal Activities
Research by Duan, Zhao, and Zhang (2010) designed and synthesized thiadiazolopyrimidine derivatives with chiral components showing moderate herbicidal activities and selectivity against various plants. This suggests the application of such compounds in agricultural practices to control weeds (Duan, Zhao, & Zhang, 2010).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(23-16-5-3-2-4-14(16)18)17(22)19-9-13-8-15(12-6-7-12)21-10-20-13/h2-5,8,10-12H,6-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZTAHLLFBTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)
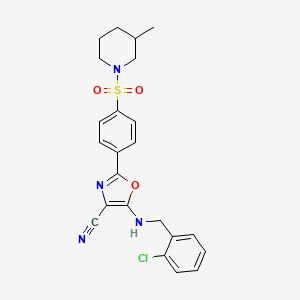

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)
